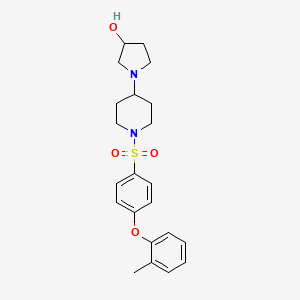

2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

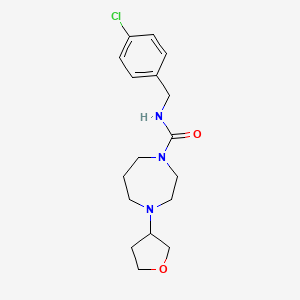

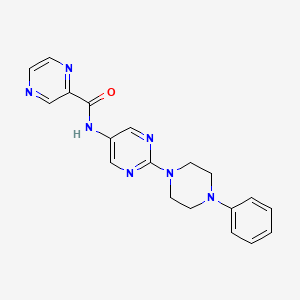

The synthesis of such a compound would likely involve the reaction of a 2,5-dichlorothiophene-3-carboxylic acid with an appropriate amine to form the carboxamide group . The trimethylthiophene could be introduced through a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two five-membered thiophene rings, each bearing different substituents. The dichlorothiophene ring would have two chlorine atoms attached, while the trimethylthiophene ring would have three methyl groups attached .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. For example, the chlorine atoms could potentially be replaced in a substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide groups and the electronegative chlorine atoms could influence its solubility .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The synthesis of thiophene derivatives and their reactivity is a significant area of research, given their potential in creating biologically active compounds and materials science applications. For instance, studies on the synthesis of thiophene derivatives through reactions with methyl 3-hydroxythiophene-2-carboxylate highlight new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene compounds in synthetic chemistry (Corral & Lissavetzky, 1984).

Biological Activity

Thiophene derivatives are explored for their biological activities, including cytostatic, antitubercular, and anti-inflammatory properties. Research into azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promise in developing compounds with specified pharmacological properties, indicating the potential for thiophene derivatives in medical and pharmaceutical sciences (Chiriapkin et al., 2021).

Antimicrobial and Antipathogenic Applications

The synthesis and evaluation of thiourea derivatives of thiophene compounds, such as 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have been explored for their antimicrobial and antipathogenic activities. These studies demonstrate the compounds' potential in developing novel antimicrobial agents with antibiofilm properties, critical in addressing resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Design and Synthesis Optimization

The design and synthesis of thiophene derivatives for specific biological activities involve optimizing synthesis conditions and analytical methods, such as high-performance liquid chromatography (HPLC), to identify leading compounds for further pharmaceutical development. This approach underscores the importance of thiophene derivatives in drug discovery and development processes (Chiriapkin et al., 2021).

Propriétés

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S2/c1-5-6(2)20-13(9(5)12(19)16-3)17-11(18)7-4-8(14)21-10(7)15/h4H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGJPQXISVXZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(SC(=C2)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)

![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2389208.png)